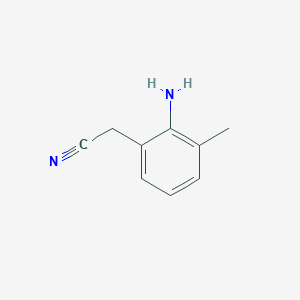
2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 6-position, and an acetonitrile group at the 2-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common method involves the reaction of 6-methoxypyridine with bromine in the presence of a suitable catalyst to yield 5-bromo-6-methoxypyridine. This intermediate is then reacted with acetonitrile under specific conditions to form the final product .
Industrial Production Methods
Industrial production of 2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile may involve large-scale bromination and nitrile introduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield . The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring influence its reactivity and binding affinity to various biological targets . The acetonitrile group may also play a role in its interaction with enzymes and receptors, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-6-chloropyridin-2-yl)acetonitrile: Similar structure but with a chlorine atom instead of a methoxy group.
2-(5-Bromo-6-methylpyridin-2-yl)acetonitrile: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(5-Bromo-6-methoxypyridin-2-yl)acetonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds . The methoxy group can enhance its solubility and potentially improve its pharmacokinetic properties .
Properties
CAS No. |
1206775-56-5 |
|---|---|
Molecular Formula |
C8H7BrN2O |
Molecular Weight |
227.06 g/mol |
IUPAC Name |
2-(5-bromo-6-methoxypyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-7(9)3-2-6(11-8)4-5-10/h2-3H,4H2,1H3 |
InChI Key |
AKNKBQHMTURBCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)CC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



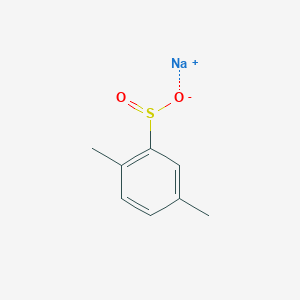
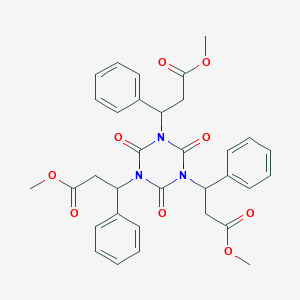
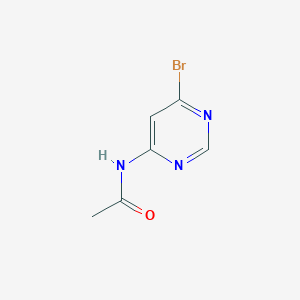


![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)
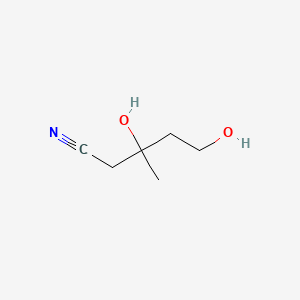
![7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12093631.png)
![S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate](/img/structure/B12093638.png)
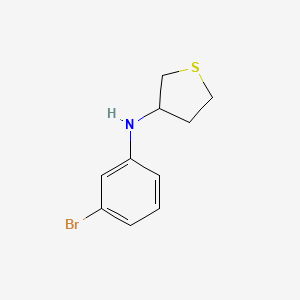
![2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide](/img/structure/B12093644.png)
